molecular formula C6H11Na2O9P B1660107 D-Fructose, 6-(dihydrogen phosphate), disodium salt CAS No. 71662-09-4

D-Fructose, 6-(dihydrogen phosphate), disodium salt

Cat. No.: B1660107
CAS No.: 71662-09-4
M. Wt: 304.10
InChI Key: ZYSSXCYTFUGJNK-ABICQQBESA-N
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Description

D-Fructose, 6-(dihydrogen phosphate), disodium salt: is a chemical compound that plays a crucial role in the glycolytic pathway. It is an intermediate produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase. This compound is essential in various biochemical processes, particularly in energy metabolism.

Mechanism of Action

Target of Action

The primary target of D-Fructose, 6-(dihydrogen phosphate), disodium salt is the enzyme phosphoglucoisomerase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the isomerization of glucose-6-phosphate .

Mode of Action

This compound interacts with its target, phosphoglucoisomerase, by serving as a substrate for the enzyme . This interaction results in the conversion of glucose-6-phosphate to fructose-6-phosphate .

Biochemical Pathways

This compound is involved in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and NADH. The conversion of glucose-6-phosphate to fructose-6-phosphate is an early step in this pathway .

Pharmacokinetics

As a polar molecule with multiple charged groups, it is likely to have good water solubility . This could potentially impact its bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

The action of this compound results in the production of fructose-6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the overall process of glucose metabolism, supporting energy production at the cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with the target enzyme . Additionally, temperature can influence the rate of enzymatic reactions . The compound’s stability may also be affected by storage conditions, with lower temperatures typically being more favorable .

Biochemical Analysis

Biochemical Properties

D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in several key biochemical reactions. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase. This compound interacts with various enzymes, including phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glycolysis and other metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It plays a pivotal role in glycolysis, affecting cellular metabolism by regulating the conversion of glucose to pyruvate. This compound impacts cell signaling pathways and gene expression by modulating the activity of key enzymes involved in these processes . Its role in cellular metabolism is crucial for maintaining energy homeostasis within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to phosphofructokinase, a key regulatory enzyme in glycolysis, thereby influencing the rate of glucose metabolism . This compound also affects enzyme inhibition or activation, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that it can influence cellular function, particularly in in vitro and in vivo models, by altering metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it supports normal metabolic functions, while higher doses may lead to adverse effects, including toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial without causing harm.

Metabolic Pathways

This compound is a key intermediate in the glycolytic pathway. It interacts with enzymes such as phosphoglucoisomerase and phosphofructokinase, playing a crucial role in the conversion of glucose to pyruvate . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in cellular compartments where it is needed for metabolic processes.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in glycolysis . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose, 6-(dihydrogen phosphate), disodium salt can be synthesized through the isomerization of glucose-6-phosphate using phosphoglucoisomerase. The reaction typically occurs in an aqueous solution under controlled pH and temperature conditions to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of disodium phosphate to form the disodium salt. The process is carried out in large bioreactors with precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Fructose, 6-(dihydrogen phosphate), disodium salt can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.

    Substitution: Substitution reactions involving the phosphate group can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives of fructose-6-phosphate.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D-Fructose, 6-(dihydrogen phosphate), disodium salt is used to study enzyme kinetics and metabolic pathways. It serves as a substrate for various enzymes, including phosphofructokinase and fructose-6-phosphate aldolase.

Biology: In biological research, this compound is used to investigate cellular metabolism and energy production. It is also employed in studies related to glycolysis and gluconeogenesis.

Medicine: this compound is used in medical research to understand metabolic disorders and develop therapeutic interventions. It is particularly relevant in studies of diabetes and other metabolic diseases.

Industry: In the industrial sector, this compound is used in the production of various biochemical products. It is also employed in the development of diagnostic assays and research reagents.

Comparison with Similar Compounds

  • D-Glucose, 6-(dihydrogen phosphate), disodium salt
  • D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt
  • D-Glucose, 1-(dihydrogen phosphate), disodium salt

Comparison: D-Fructose, 6-(dihydrogen phosphate), disodium salt is unique due to its specific role in the glycolytic pathway. Unlike D-Glucose, 6-(dihydrogen phosphate), disodium salt, which is an upstream intermediate, this compound is directly involved in the regulation of glycolysis. Compared to D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt, it is a simpler molecule and serves as a precursor in the pathway. Its unique position and function make it a valuable compound for studying metabolic processes.

Properties

IUPAC Name

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRAEINUXILZBD-ABICQQBESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26177-86-6, 71662-09-4
Record name D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1-(dihydrogen phosphate), disodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose, 6-(dihydrogen phosphate), disodium salt
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D-Fructose, 6-(dihydrogen phosphate), disodium salt
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D-Fructose, 6-(dihydrogen phosphate), disodium salt
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D-Fructose, 6-(dihydrogen phosphate), disodium salt
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D-Fructose, 6-(dihydrogen phosphate), disodium salt
Reactant of Route 6
D-Fructose, 6-(dihydrogen phosphate), disodium salt

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